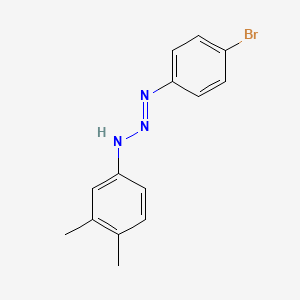
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene, also known as BDPT, is a chemical compound that belongs to the class of triazene compounds. It has been extensively studied for its potential applications in the field of cancer research and therapy. BDPT has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene involves the activation of the caspase cascade, which leads to apoptosis in cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to activate caspase-3, caspase-8, and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. One area of future research is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Another area of future research is the development of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene derivatives with enhanced anti-cancer properties and reduced toxicity. Finally, further studies are needed to determine the mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene and its potential applications in other pathological conditions.
Méthodes De Synthèse
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene can be synthesized using various methods, including the reaction of 4-bromoaniline with 3,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 4-bromoaniline with 3,4-dimethylphenyl isocyanate or the reaction of 4-bromoaniline with 3,4-dimethylphenyl azide.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)diazenyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c1-10-3-6-14(9-11(10)2)17-18-16-13-7-4-12(15)5-8-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPTXIYLOQDZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)